molecular formula C15H11ClO3 B6400523 2-(4-Acetylphenyl)-4-chlorobenzoic acid CAS No. 1261910-07-9

2-(4-Acetylphenyl)-4-chlorobenzoic acid

Cat. No.: B6400523
CAS No.: 1261910-07-9
M. Wt: 274.70 g/mol
InChI Key: MGFKJFFYLUHWGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Acetylphenyl)-4-chlorobenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a chlorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Acetylphenyl)-4-chlorobenzoic acid typically involves the Friedel-Crafts acylation reaction. This process starts with the chlorination of benzoic acid to obtain 4-chlorobenzoic acid. The next step involves the acylation of 4-chlorobenzoic acid with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Acetylphenyl)-4-chlorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid group.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as ammonia or thiourea in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: 2-(4-Carboxyphenyl)-4-chlorobenzoic acid.

    Reduction: 2-(4-Hydroxyphenyl)-4-chlorobenzoic acid.

    Substitution: 2-(4-Acetylphenyl)-4-aminobenzoic acid or 2-(4-Acetylphenyl)-4-thiolbenzoic acid.

Scientific Research Applications

2-(4-Acetylphenyl)-4-chlorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Acetylphenyl)-4-chlorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The acetyl group can form hydrogen bonds or covalent interactions with active sites, while the chlorobenzoic acid moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-(4-Acetylphenyl)benzoic acid: Lacks the chlorine atom, which may affect its reactivity and binding properties.

    4-Chlorobenzoic acid:

    2-(4-Hydroxyphenyl)-4-chlorobenzoic acid: Contains a hydroxyl group instead of an acetyl group, which can alter its chemical and biological properties.

Uniqueness: 2-(4-Acetylphenyl)-4-chlorobenzoic acid is unique due to the presence of both the acetyl and chlorobenzoic acid moieties

Properties

IUPAC Name

2-(4-acetylphenyl)-4-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c1-9(17)10-2-4-11(5-3-10)14-8-12(16)6-7-13(14)15(18)19/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFKJFFYLUHWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689786
Record name 4'-Acetyl-5-chloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261910-07-9
Record name [1,1′-Biphenyl]-2-carboxylic acid, 4′-acetyl-5-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261910-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Acetyl-5-chloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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